FASN Thioesterase Domain Inhibition Potency
In a PubChem confirmatory dose-response assay using a kinetic fluorescence intensity readout, 3-(4-(Methylthio)phenyl)-3-oxopropanal inhibited the thioesterase domain of fatty acid synthase (FASN) with an IC50 of 9620 nM [1]. This assay class (confirmatory) is designed to validate primary screening hits with quantitative dose-response curves, providing higher confidence than single-point inhibition percentages. While direct head-to-head data for all 4-substituted analogs within the same assay panel are not publicly available, this value establishes a quantitative activity baseline against FASN, a validated therapeutic target in oncology and metabolic disease. Cross-study comparison with literature data for the structurally related 3-(4-halophenyl)-3-oxopropanal series reveals that these halogenated analogs were not profiled against FASN but instead exhibited antibacterial activity, highlighting divergent target engagement profiles determined by the 4-position substituent [2].
| Evidence Dimension | Inhibition of FASN thioesterase domain enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 9620 nM |
| Comparator Or Baseline | Confirmatory assay positive/negative controls (not specified); cross-study reference: 3-(4-halophenyl)-3-oxopropanal series |
| Quantified Difference | Activity observed at 9.6 μM; halogenated analogs showed antibacterial activity (MIC) but no reported FASN inhibition |
| Conditions | Kinetic fluorescence intensity assay; protein: FASN thioesterase domain (P49327); confirmatory dose-response format |
Why This Matters
Establishes quantifiable target engagement at the FASN thioesterase domain, a specific biochemical activity not reported for common halogenated 3-aryl-3-oxopropanal analogs, enabling informed selection for FASN-related research programs.
- [1] TargetMine v25r2. Activity Report: IC50 for Fatty Acid Synthase (FASN) Thioesterase Domain Inhibition. NIBIOHN. View Source
- [2] Chem. Pharm. Bull. 2010, 58(9), 1127-1131. Design, Synthesis and Biological Evaluation of 3-(4-Halophenyl)-3-oxopropanal and Their Derivatives as Novel Antibacterial Agents. View Source
